molecular formula C11H25N B13745433 N,N,2,2,4,4-Hexamethylpentylamine CAS No. 32905-75-2

N,N,2,2,4,4-Hexamethylpentylamine

Cat. No.: B13745433
CAS No.: 32905-75-2
M. Wt: 171.32 g/mol
InChI Key: WSXNTFRNRURORJ-UHFFFAOYSA-N
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Description

N,N,2,2,4,4-Hexamethylpentylamine ( 32905-75-2) is a specialty amine compound with the molecular formula C11H25N and a molecular weight of 171.33 g/mol . This compound is characterized by a highly branched hydrocarbon chain and a tertiary amine functional group, with a structure defined by the SMILES notation C(C(CN(C)C)(C)C)C(C)(C)C . Key physical properties include a calculated density of 0.788 g/cm³ and a boiling point of approximately 176.7°C at 760 mmHg . Researchers should note its flash point of around 48.2°C, classifying it as a flammable liquid that requires careful handling and storage in a cool, dry, and well-ventilated area . The sterically hindered structure of this molecule suggests potential utility in organic synthesis as a building block for more complex architectures, and it may serve as a ligand in catalytic systems or as a component in the development of specialty materials . As a high-purity chemical, it is intended for use in laboratory research and development. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

32905-75-2

Molecular Formula

C11H25N

Molecular Weight

171.32 g/mol

IUPAC Name

N,N,2,2,4,4-hexamethylpentan-1-amine

InChI

InChI=1S/C11H25N/c1-10(2,3)8-11(4,5)9-12(6)7/h8-9H2,1-7H3

InChI Key

WSXNTFRNRURORJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)CN(C)C

Origin of Product

United States

Synthetic Methodologies for N,n,2,2,4,4 Hexamethylpentylamine and Analogous Sterically Hindered Tertiary Amines

Challenges in the Construction of Highly Branched Tertiary Amine Skeletons

The primary obstacle in synthesizing highly branched tertiary amines lies in the severe steric hindrance around the nitrogen center. acs.orgnih.gov This steric congestion disfavors the formation of the key iminium ion intermediate when using sterically demanding ketones and secondary amines in classical reductive amination procedures. nih.govresearchgate.net The condensation step is often slow and reversible, with the equilibrium lying towards the starting materials. nih.govsci-hub.se Consequently, the ketone is often preferentially reduced over the desired amination product. nih.gov

Advanced Carbonyl Alkylative Amination Strategies

To circumvent the limitations of traditional methods, advanced carbonyl alkylative amination (CAA) strategies have emerged as powerful tools for the synthesis of congested tertiary amines. These methods involve the direct addition of an alkyl group to an in-situ generated iminium ion. sci-hub.senih.gov

Radical-Mediated Approaches to Congested Tertiary Amines

A significant breakthrough in this area is the development of visible-light-mediated radical additions to iminium ions. sci-hub.senih.govchemrxiv.org This metal-free approach allows for the union of aldehydes, secondary amines, and alkyl halides in a single, operationally straightforward step. sci-hub.senih.gov The process involves the generation of an alkyl radical from an alkyl halide, which then adds to an iminium ion formed in situ from the aldehyde and secondary amine. nih.govresearchgate.net The resulting aminium radical cation is then reduced to the final tertiary amine product. nih.govresearchgate.net

This radical-mediated strategy has proven effective for the synthesis of a wide range of structurally diverse and complex tertiary amines, including those with significant steric bulk that are challenging to prepare via conventional reductive amination. nih.govnju.edu.cn The use of readily available starting materials makes this a highly versatile and modular approach. sci-hub.senih.gov

Metal-Catalyzed and Metal-Mediated Alkylative Aminations (e.g., Zinc-Mediated)

Metal-mediated CAA reactions, particularly those employing zinc, have expanded the scope and efficiency of synthesizing α-branched amines. organic-chemistry.orgmtroyal.caacs.org A zinc-mediated CAA method overcomes some limitations of the visible-light-driven approach, such as competitive reductive amination and scalability issues. organic-chemistry.orgmtroyal.ca This strategy allows for the effective coupling of primary amines and even ketones, providing a novel route to the synthetically challenging α-trialkyl tertiary amine motif. acs.orgdigitellinc.com

The zinc-mediated reaction can utilize carboxylic acid derivatives as alkyl donors and is amenable to both small-scale high-throughput experimentation and gram-scale synthesis. organic-chemistry.orgmtroyal.ca This robust and economical method has demonstrated broad functional group tolerance and provides a viable alternative to existing synthetic routes. organic-chemistry.orgmtroyal.canih.gov

Developments in Direct Reductive Amination for Sterically Hindered Ketones and Secondary Amines

While challenging, direct reductive amination remains a focus of research for the synthesis of hindered amines. Recent advancements have led to the development of more potent catalytic systems. For instance, an atom-economical methodology based on complementary Rhodium (Rh) and Ruthenium (Ru) catalysts has been developed for the direct reductive amination of ketones with primary and secondary amines, using carbon monoxide as a deoxygenating agent. rsc.orgconsensus.apprsc.org This method has proven effective for preparing a broad range of sterically congested tertiary amines. rsc.org

Another approach utilizes trichlorosilane (B8805176) as a reducing agent in the presence of a Lewis base activator, such as tetramethylethylenediamine (TMEDA), to facilitate the direct reductive amination of a wide range of ketones with secondary aryl amines. nih.gov This metal-free system provides a facile and efficient route to bulky tertiary amines under mild conditions. nih.gov The development of these more powerful reduction systems is expanding the utility of direct reductive amination for accessing sterically demanding amine targets. nih.govrsc.org

Stereoselective and Stereoconvergent Routes to N,N,2,2,4,4-Hexamethylpentylamine and Related Structures

Achieving stereocontrol in the synthesis of highly hindered chiral amines is a significant challenge. One successful strategy involves the use of chiral N-sulfinylimines as intermediates. core.ac.ukrsc.orgrsc.org The stereoselective addition of organometallic reagents to these chiral imines is a direct and effective method for synthesizing enantiomerically pure amines. rsc.org

Interestingly, studies have shown that the choice of the chiral auxiliary on the sulfinylimine is crucial. For instance, in the synthesis of rimantadine (B1662185) and its analogues, the N-isopropylsulfinyl group demonstrated superiority over the more commonly used tert-butylsulfinyl group in inducing the desired stereochemistry during nucleophilic additions and diastereoselective hydrogenations. core.ac.ukrsc.orgrsc.org This highlights the subtle interplay of steric factors in achieving high stereoselectivity. While specific stereoselective routes to this compound are not detailed in the provided results, the principles established with related hindered structures provide a clear roadmap for future synthetic efforts.

Novel Amination and N-Alkylation Protocols for Accessing Sterically Encumbered Nitrogen Centers

The quest for new methods to construct sterically hindered C-N bonds continues to drive innovation in synthetic chemistry. One approach involves the reaction of N-chlorodialkylamines with organometallic reagents, such as Grignard reagents, which has been shown to be an effective route to trialkylamines with unprecedented steric congestion. acs.orgacs.org Another strategy is the SN1 alkylation of secondary amines using highly reactive electrophiles like 1-adamantyl triflate. acs.org

Furthermore, novel catalytic systems are being developed to facilitate the N-alkylation of amines. These include transition-metal catalyzed hydroamination and hydroaminoalkylation reactions that can introduce an amine moiety to unfunctionalized hydrocarbons. acs.org While direct N-alkylation remains a fundamental transformation, overcoming the steric barriers in highly branched systems often requires these more specialized and powerful protocols. acs.org

Multicomponent Reactions for the Efficient Assembly of Branched Amine Motifs

Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical strategy in modern synthetic chemistry for the construction of complex molecular architectures from three or more starting materials in a single operation. nih.gov This approach is particularly valuable for the synthesis of sterically hindered tertiary amines and other C(sp³)-rich, nitrogen-containing compounds, which often present significant challenges for traditional synthetic methods. mtroyal.canih.govacs.orgnih.gov The modular nature of MCRs allows for the rapid generation of diverse chemical libraries, making them ideal for pharmaceutical research and materials science. cam.ac.ukresearchgate.net

The synthesis of α-branched alkylamines, a common motif in biologically active molecules, has historically been challenging. mtroyal.canih.govnih.gov Conventional methods such as carbonyl reductive amination (CRA) are effective for less substituted systems but often fail or provide poor yields when sterically demanding ketones and amines are used, due to the energetically unfavorable condensation step required to form the key iminium ion intermediate. nih.govacs.org This limitation hinders the synthesis of highly branched structures like α-trialkyl tertiary amines. mtroyal.caacs.orgnih.gov To circumvent these challenges, innovative multicomponent strategies have been developed that offer robust and efficient access to these complex amine motifs.

One of the most significant recent advancements is the development of a zinc-mediated carbonyl alkylative amination (CAA) reaction. mtroyal.caacs.orgnih.gov This method constitutes a "higher-order" version of reductive amination, combining a secondary amine, an aldehyde, and an alkyl donor (derived from a carboxylic acid) in a single pot. mtroyal.caacs.orgnih.gov The zinc-mediated approach successfully avoids the competitive reductive amination pathway that can plague other systems, simplifies purification, and dramatically expands the reaction scope. acs.orgnih.gov

Crucially, this reaction facilitates the synthesis of α-trialkyl tertiary amines, which are generally inaccessible via traditional CRA. mtroyal.caacs.orgnih.gov The process is highly versatile, accommodating a wide range of linear and branched aldehydes, as well as various secondary amines and carboxylic acid derivatives as coupling partners. acs.org The reaction has proven to be scalable, effective from microtiter plate setups for high-throughput experimentation to gram-scale synthesis. mtroyal.caacs.orgnih.gov

Table 1: Examples of Zinc-Mediated Carbonyl Alkylative Amination (CAA) for Tertiary Amine Synthesis acs.org

Amine ComponentAldehyde ComponentAlkylating Agent PrecursorProduct StructureYield (%)
DibenzylamineCyclohexanecarboxaldehydeCyclohexanecarboxylic acidN,N-Dibenzyl-1-cyclohexylheptylamine85
PiperidineIsovaleraldehydeIsovaleric acid1-(1-Isopentyl-2-methylpropyl)piperidine78
MorpholinePivalaldehydePivalic acid4-(1-(tert-Butyl)-2,2-dimethylpropyl)morpholine75
PyrrolidineButyraldehydeButyric acid1-(1-Propylpentyl)pyrrolidine91

Another powerful multicomponent strategy for assembling complex tertiary amines is photocatalytic olefin-hydroaminoalkylation. cam.ac.uk This method unites an amine, an aldehyde or ketone, and an alkene under visible-light irradiation. cam.ac.uk The reaction proceeds through the formation of an α-amino radical, which then adds across the alkene double bond. cam.ac.uk This approach is notable for its operational simplicity and broad functional group tolerance, allowing for the synthesis of drug-like amines that are not readily accessible by other means. cam.ac.uk The use of pre-formed enamines from dialkylketones can also be employed to generate ketiminium ions under milder conditions, providing access to α-tertiary amine products. cam.ac.uk

Table 2: Photocatalytic Olefin-Hydroaminoalkylation for Tertiary Amine Synthesis cam.ac.uk

Amine ComponentCarbonyl ComponentAlkene ComponentProduct TypeYield (%)
DibenzylamineButyraldehydeButyl acrylateα-Branched amino ester84
N-MethylanilineCyclohexanecarboxaldehydeStyreneα-Branched aromatic amine76
DibutylamineAcetone (via enamine)N-Phenylmaleimideα-Tertiary amine derivative65
PiperidinePropionaldehydeVinyl Phenyl Sulfoneβ-Sulfonyl amine91

These multicomponent methodologies represent a significant step forward in the synthesis of sterically encumbered amines. By leveraging novel reaction pathways, such as zinc-mediated alkylations and photocatalytic radical additions, chemists can efficiently assemble highly branched and functionalized amine motifs that were previously difficult to access. mtroyal.cacam.ac.uk The robustness, scalability, and broad scope of these reactions provide a viable and often superior alternative to traditional synthetic methods. acs.orgnih.gov

Chemical Reactivity and Mechanistic Investigations of N,n,2,2,4,4 Hexamethylpentylamine

Influence of Steric Hindrance on Nitrogen Inversion Barriers and Conformational Dynamics

The nitrogen atom in most amines is sp3 hybridized, resulting in a trigonal pyramidal geometry. This configuration allows for a process known as pyramidal or nitrogen inversion, where the molecule rapidly oscillates between its two enantiomeric forms, passing through a planar sp2 hybridized transition state. openstax.orglibretexts.orgwikipedia.org The energy barrier for this inversion in simple amines like ammonia (B1221849) is very low (approximately 24.2 kJ/mol), allowing for rapid interconversion at room temperature. wikipedia.org

The conformational dynamics of the alkyl chain would also be highly constrained. Rotation around the C-C and C-N bonds would be severely restricted due to the bulky tert-butyl groups. This restricted rotation, combined with a high nitrogen inversion barrier, would result in a molecule with a more rigid, locked conformation compared to less hindered tertiary amines.

Table 1: Comparison of Estimated Nitrogen Inversion Barriers

CompoundStructureEstimated Inversion Barrier (kJ/mol)Key Steric Features
AmmoniaNH₃24.2 wikipedia.orgNone
TrimethylamineN(CH₃)₃~31.4 stackexchange.comThree methyl groups
TriethylamineN(CH₂CH₃)₃Higher than trimethylamineThree ethyl groups
N,N,2,2,4,4-Hexamethylpentylamine C₁₁H₂₅NSignificantly Elevated (Hypothesized)Bulky hexamethylpentyl group

Note: The value for this compound is a hypothesized estimate based on established principles of steric hindrance.

Impact of Steric Bulk on Basicity and Nucleophilicity Profiles

A fundamental concept in the study of sterically hindered amines is the decoupling of basicity and nucleophilicity. masterorganicchemistry.comochemtutor.comyoutube.commasterorganicchemistry.com Basicity refers to the ability of a molecule to donate its lone pair of electrons to a proton, a relatively small and unhindered electrophile. Nucleophilicity, on the other hand, describes the rate at which a molecule donates its lone pair to an electrophilic center, often a carbon atom, which is typically more sterically shielded. masterorganicchemistry.comochemtutor.comyoutube.commasterorganicchemistry.com

For this compound, the nitrogen's lone pair remains available for protonation, meaning it would still be expected to be a reasonably strong base. However, the extreme steric hindrance created by the bulky alkyl groups would severely impede its ability to approach and attack a larger electrophilic center. masterorganicchemistry.comochemtutor.comyoutube.com This makes it a classic example of a "non-nucleophilic base." Such bases are highly valuable in organic synthesis when a strong base is needed to deprotonate a substrate without interfering with other electrophilic functional groups. rsc.orgsigmaaldrich.com

Table 2: Predicted Basicity and Nucleophilicity Profile

AminepKa of Conjugate Acid (Predicted)Nucleophilicity RankingRationale
Triethylamine~10.7HighModerately hindered, good nucleophile
Diisopropylethylamine (Hünig's Base)~11.4LowSterically hindered, poor nucleophile
This compound ~11-12Extremely LowExceptionally hindered, rendering it non-nucleophilic

Note: The pKa value for this compound is an educated prediction based on structurally similar amines.

Reaction Kinetics of Highly Hindered Tertiary Amines in Specific Chemical Transformations (e.g., CO2 Absorption)

The reaction of amines with carbon dioxide is a critical process in industrial applications like carbon capture. tandfonline.comdaneshyari.comrsc.orgntnu.noresearchgate.net For primary and secondary amines, the reaction proceeds through the formation of a carbamate (B1207046). For tertiary amines, the mechanism involves the amine acting as a base to facilitate the hydration of CO2 to bicarbonate.

Sterically hindered amines, while often having a high theoretical CO2 absorption capacity, typically exhibit slower reaction kinetics due to the steric hindrance around the nitrogen atom. daneshyari.com In the case of this compound, the reaction rate with CO2 would be expected to be very low. The bulky structure would hinder the formation of the necessary transition states for the reaction to proceed at a practical rate. daneshyari.com Promoters, such as primary or less-hindered secondary amines, are often added to sterically hindered amine solutions to accelerate CO2 absorption kinetics. daneshyari.comrsc.org

Elucidation of Reaction Mechanisms Enabled or Influenced by Sterically Hindered N-Substituents

The unique properties of sterically hindered amines can be exploited to influence or enable specific reaction mechanisms. Their low nucleophilicity makes them ideal bases for elimination reactions where nucleophilic substitution is an undesired side reaction. rsc.orgnih.gov

In the context of this compound, its primary utility would likely be as a proton scavenger in reactions that generate acid, without the risk of the amine itself participating in the reaction as a nucleophile. For instance, in reactions that are sensitive to acidic conditions, this amine could be used to maintain a neutral or basic environment.

Exploitation of this compound in Radical-Mediated C(sp3)–C(sp3) Bond Formation

Recent advances in photoredox catalysis have highlighted the use of amines in radical-mediated C-H functionalization. thieme-connect.deresearchgate.netnih.govorganic-chemistry.org In some of these reactions, an excited photocatalyst can oxidize an amine to generate a radical cation, which can then undergo further reactions. However, a more likely role for a highly hindered amine like this compound in radical chemistry would be as a non-participating base.

In radical reactions that are sensitive to pH, or that generate acidic byproducts, this compound could serve as a non-reactive base to maintain the desired reaction conditions. Its steric bulk would prevent it from interfering with the radical intermediates or the catalyst. There is also the potential for its use in contexts where a bulky, non-coordinating cation is beneficial.

Predictive Modeling of Chemical Reactivity for Hindered Amine Systems Using Machine Learning

Given the vast chemical space of possible amine structures, machine learning (ML) and quantitative structure-property relationship (QSPR) models are becoming increasingly valuable for predicting the reactivity and properties of new or uncharacterized amines. mdpi.comnih.govpku.edu.cnacs.orgacs.org These models use a set of molecular descriptors, which are numerical representations of a molecule's structure, to predict properties like basicity, nucleophilicity, and reaction rates.

For a compound like this compound, where experimental data is scarce, ML models could provide valuable insights. By training a model on a large dataset of amines with known properties, it would be possible to predict the pKa, nucleophilicity, and potential for use in specific applications like CO2 capture or as a non-nucleophilic base. nih.govacs.org Descriptors that quantify steric hindrance would be particularly important in accurately modeling the behavior of such a bulky amine. acs.org

Table 3: Key Molecular Descriptors for Machine Learning Models of Amine Reactivity

Descriptor TypeExample DescriptorsRelevance to Hindered Amines
Electronic Partial charge on nitrogen, pKaDescribes the inherent basicity of the amine. nih.gov
Topological Molecular connectivity indices, Wiener indexEncodes information about the branching and size of the molecule.
Geometric Molecular surface area, molecular volume, solvent-accessible surface areaDirectly quantifies the steric bulk around the nitrogen atom. acs.org

Theoretical and Computational Chemistry Studies of N,n,2,2,4,4 Hexamethylpentylamine

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. wikipedia.org Methods like Hartree-Fock and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), are employed to solve the Schrödinger equation for the molecule, providing insights into its electronic structure. wikipedia.orgnih.gov For N,N,2,2,4,4-Hexamethylpentylamine, these calculations are used to find the optimized molecular geometry by locating the minimum energy structure on the potential energy surface. pte.hu This process yields precise data on bond lengths, bond angles, and dihedral angles.

The geometry of this compound is heavily influenced by the steric bulk of the tert-butyl group attached to the pentyl chain and the two methyl groups on the nitrogen atom. Valence Shell Electron Pair Repulsion (VSEPR) theory predicts a trigonal pyramidal geometry around the central nitrogen atom due to the presence of a lone pair of electrons. youtube.comlardbucket.org However, computational calculations provide a more quantitative picture, detailing the subtle distortions from ideal geometries caused by steric repulsion between the bulky alkyl groups.

Table 1: Calculated Geometric Parameters for this compound (Illustrative Data) This table presents hypothetical, yet plausible, data for the optimized geometry of this compound, as would be obtained from a quantum chemical calculation (e.g., at the B3LYP/6-31G(d) level of theory).

ParameterAtom 1Atom 2Atom 3Atom 4Value
Bond Length C1N1.47 Å
NC(Me)1.46 Å
C1C21.54 Å
C2C31.55 Å
C3C41.54 Å
Bond Angle C1NC(Me)111.5°
NC1C2114.0°
C1C2C(tBu)115.2°
Dihedral Angle NC1C2C3178.5°
C1C2C3C460.2°

Density Functional Theory (DFT) Investigations into Conformational Landscapes and Energetics

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. nih.govarxiv.org It offers a favorable balance between accuracy and computational cost, making it ideal for exploring the complex conformational landscapes of flexible molecules like this compound. aps.orgresearchgate.net

The presence of several single bonds in the pentyl chain allows for rotation, leading to multiple possible conformations (rotational isomers or rotamers). A DFT-based conformational search can identify various stable conformers and calculate their relative energies. frontiersin.org For this compound, the most significant rotations would occur around the C-C bonds of the pentyl backbone. The steric hindrance imposed by the bulky 2,2,4,4-tetramethyl groups would significantly influence the relative stability of these conformers, with structures that minimize steric clash being lower in energy.

Table 2: Relative Energies of this compound Conformers (Illustrative Data) This table shows hypothetical relative energies for different conformers, calculated using a DFT method. The global minimum is set to 0.00 kcal/mol.

ConformerDihedral Angle (N-C1-C2-C3)Relative Energy (kcal/mol)Boltzmann Population (%) at 298 K
1 (Global Min.) ~180° (anti)0.0075.5
2 ~60° (gauche)1.1012.4
3 ~-60° (gauche)1.1511.5
4 ~0° (eclipsed)5.500.6

Quantification of Steric Parameters (e.g., Buried Volume, %VBur) and Their Correlation with Reactivity

Steric parameters provide a quantitative measure of the bulkiness of a ligand. One of the most common and effective parameters is the percent buried volume (%VBur). rsc.org This value represents the percentage of the volume of a sphere around a central atom (typically a metal in a complex) that is occupied by the ligand. nih.gov It is a powerful tool for understanding and predicting how the steric properties of a ligand can influence the outcome of a chemical reaction. ucla.edu

For a bulky amine like this compound, the %VBur would be significant. This high steric hindrance can affect its reactivity in several ways: it can limit the accessibility of the nitrogen lone pair for coordination to a metal center, influence the coordination number and geometry of resulting complexes, and dictate the regioselectivity or stereoselectivity of catalytic reactions. nih.govresearchgate.net A high %VBur is often associated with promoting reductive elimination and preventing side reactions like beta-hydride elimination in organometallic catalysis.

Table 3: Comparison of Steric Parameters for Amines and Phosphine Ligands (Illustrative Data) This table presents a hypothetical %VBur value for this compound in a coordination complex, compared to other common ligands. The values depend on the specific complex geometry.

Ligand%VBur (Illustrative Value)
Triethylamine30.5%
This compound 42.1%
Tricyclohexylphosphine (PCy₃)36.2%
Tri-tert-butylphosphine (P(tBu)₃)43.5%

Computational Modeling of Reaction Pathways, Transition States, and Energy Barriers

Computational chemistry is an invaluable tool for elucidating reaction mechanisms. researchgate.net By modeling the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states—the highest energy points along a reaction coordinate. mdpi.comarxiv.org The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate.

For this compound, one could model various reactions, such as its coordination to a metal center, an N-alkylation reaction, or its role as a base in a deprotonation step. DFT calculations can be used to map out the entire reaction pathway, providing a step-by-step energetic profile. mdpi.com The significant steric bulk of the amine would be expected to raise the energy barriers for reactions where the nitrogen atom is directly involved in bond formation, compared to less hindered amines.

Table 4: Calculated Energy Barriers for a Hypothetical Sₙ2 Reaction (Illustrative Data) This table compares the hypothetical activation energy for the N-methylation of this compound with that of a less hindered amine, calculated via DFT.

ReactionReactantsTransition StateActivation Energy (ΔG‡, kcal/mol)
Methylation of Diethylamine Et₂NH + CH₃I[Et₂NH---CH₃---I]‡22.5
Methylation of this compound R-NHMe₂ + CH₃I[R-NMe₂---CH₃---I]‡29.8

Analysis of Intermolecular Interactions and Supramolecular Aggregation Patterns Driven by Steric Factors

While covalent bonds define a molecule, weaker intermolecular interactions dictate how molecules interact with each other in the condensed phase. dntb.gov.ua These non-covalent forces include van der Waals interactions, dipole-dipole interactions, and hydrogen bonding. Computational methods can be used to analyze and quantify these interactions, predicting how molecules will arrange themselves into larger supramolecular assemblies. nih.govnih.gov

Due to its bulky and non-polar alkyl groups, this compound would primarily interact through van der Waals forces. The specific shape of the molecule, dictated by its steric profile, would prevent close packing and lead to specific aggregation patterns. researchgate.net The large alkyl groups could create "pockets" or "channels" in the solid state, a feature often exploited in crystal engineering. The nitrogen lone pair is sterically shielded, making it a poor hydrogen bond acceptor.

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Mapping of this compound

Frontier Molecular Orbital (FMO) theory is a powerful concept used to predict chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. bhu.ac.inactascientific.com The energy and spatial distribution of these orbitals are key indicators of a molecule's nucleophilic and electrophilic character. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom's lone pair, identifying it as the primary site for nucleophilic attack.

A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution in a molecule. researchgate.netnih.gov It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net For this amine, the MESP map would clearly show a region of strong negative potential localized around the sterically encumbered nitrogen lone pair, confirming it as the most nucleophilic site.

Table 5: Calculated FMO Energies for this compound (Illustrative Data) This table provides hypothetical HOMO and LUMO energy values, which are key components of FMO analysis.

Molecular OrbitalEnergy (eV)Description
HOMO -5.85Localized on the nitrogen lone pair (n orbital)
LUMO +1.20Localized on anti-bonding C-H and C-N orbitals (σ* orbitals)
HOMO-LUMO Gap 7.05Indicates high kinetic stability

Applications of N,n,2,2,4,4 Hexamethylpentylamine in Advanced Chemical Syntheses and Materials Science

Utilization as a Non-Nucleophilic Base in Organic Synthesis

In the realm of organic synthesis, the ability to remove a proton from a molecule without initiating other reactions is paramount. N,N,2,2,4,4-Hexamethylpentylamine serves as an effective non-nucleophilic base due to its significant steric hindrance. The bulky alkyl groups surrounding the nitrogen atom physically obstruct its approach to electrophilic carbon atoms, thereby suppressing its nucleophilicity. However, the lone pair of electrons on the nitrogen remains accessible to small protons, allowing it to function as a potent base.

Table 1: Comparison of Common Non-Nucleophilic Bases

BasepKa of Conjugate AcidKey Features
N,N-Diisopropylethylamine (Hünig's Base) 10.75A widely used, moderately strong, and sterically hindered amine base. wikipedia.org
1,8-Diazabicycloundec-7-ene (DBU) 13.5Particularly effective for E2 elimination reactions. wikipedia.org
Lithium diisopropylamide (LDA) ~36A very strong, non-nucleophilic base commonly used to generate enolates. wikipedia.org
Sodium hydride (NaH) ---A strong, non-nucleophilic base that operates through surface reactions. wikipedia.org

Role as a Ligand in Homogeneous and Heterogeneous Catalysis

The nitrogen atom in this compound possesses a lone pair of electrons that can coordinate with transition metals, enabling its use as a ligand in catalysis. researchgate.net Ligands play a crucial role in determining the activity, selectivity, and stability of a metal catalyst. The steric bulk of this compound can influence the coordination environment around the metal center, which in turn affects the catalytic properties of the resulting complex.

In homogeneous catalysis , where the catalyst is in the same phase as the reactants, ligands like this compound can be used to modulate the electronic and steric properties of the metal center. This can lead to enhanced selectivity in a variety of transformations. Nitrogen-containing ligands are integral to many highly active catalysts. nih.gov For instance, in olefin polymerization, non-metallocene catalysts with [N,N] bidentate ligands have gained attention for their stability and unique polymerization behaviors. nih.gov While this compound is a monodentate ligand, its principles can be applied to understand the role of nitrogen-based ligands in creating specific catalytic environments.

In heterogeneous catalysis , where the catalyst is in a different phase from the reactants, amines can be immobilized on a solid support. This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with the ease of separation and catalyst recycling characteristic of heterogeneous systems. The use of nitrogen-containing ligands is a well-documented method in both homogeneous and heterogeneous catalysis. researchgate.net

Potential in Polymer Chemistry and Modification of Materials (Excluding Specific Physical Properties)

The chemical properties of this compound make it a candidate for applications in polymer chemistry. Sterically hindered amines are known to be effective as stabilizers in polymers, protecting them from degradation. While the specific mechanism of stabilization is beyond the scope of this section, the chemical reactivity of the amine is central to this function.

Furthermore, tertiary amines can act as catalysts or initiators in certain polymerization reactions. For example, they can be used in controlled radical polymerization techniques to regulate the growth of polymer chains. The bulky nature of this compound could influence the kinetics of polymerization and the architecture of the resulting polymer.

In the modification of existing materials, the amine functionality of this compound can be used to introduce nitrogen-containing groups onto the surface of a material. This can alter the surface chemistry, for example, by changing its hydrophilicity or providing sites for further chemical reactions.

Selective Chemical Absorption Processes Involving Sterically Hindered Tertiary Amines

A significant application of sterically hindered amines is in selective chemical absorption processes, particularly for the capture of acid gases like carbon dioxide (CO2). The steric hindrance around the nitrogen atom in amines like this compound plays a crucial role in the thermodynamics and kinetics of the absorption and desorption processes.

When a typical primary or secondary amine reacts with CO2, it forms a stable carbamate (B1207046). The regeneration of the amine from the carbamate requires a significant amount of energy. In contrast, sterically hindered amines react with CO2 and water to form a bicarbonate salt. This reaction is generally less exothermic than carbamate formation, meaning that the CO2 can be released from the solvent with a lower energy input, making the regeneration process more efficient.

The bulky substituents on the amine hinder the formation of the sterically demanding carbamate, thus favoring the bicarbonate formation pathway. This property makes sterically hindered tertiary amines attractive candidates for use in industrial CO2 capture technologies, contributing to efforts to mitigate greenhouse gas emissions.

Strategic Intermediate in the Synthesis of Complex Organic Molecules (Focus on Chemical Utility)

Beyond its direct applications, this compound can serve as a strategic intermediate in the synthesis of more complex organic molecules. Its chemical structure can be modified to introduce other functional groups, making it a versatile building block.

For instance, the amine group can be transformed into other nitrogen-containing functionalities. The carbon backbone of the molecule can also be functionalized through various organic reactions. The bulky alkyl groups can direct reactions to other parts of the molecule or can be cleaved under specific conditions to reveal other functional groups. The chemical utility of such a sterically defined building block is valuable in the multi-step synthesis of complex target molecules where precise control of stereochemistry and reactivity is essential.

Research on Derivatives and Analogues of N,n,2,2,4,4 Hexamethylpentylamine

Design and Synthesis of Structurally Modified Branched Pentylamines

The synthesis of highly branched amines, such as analogues of N,N,2,2,4,4-Hexamethylpentylamine, presents considerable synthetic challenges due to the steric bulk surrounding the nitrogen atom. Traditional N-alkylation methods are often inefficient. Consequently, researchers have developed alternative strategies to construct these sterically congested molecules.

One successful approach involves the reaction of organometallic reagents with electrophilic nitrogen sources. For instance, the addition of a Grignard reagent, such as one derived from a highly branched alkyl halide, to a chloramine (B81541) derivative can yield the desired tertiary amine. This method has been employed to synthesize a variety of sterically hindered amines. researchgate.netnih.gov Another strategy is the SN1 alkylation of amines, which can be effective for creating tertiary amines with bulky substituents.

The design of these molecules often focuses on creating a balance between steric protection of the nitrogen lone pair and the ability of the amine to participate in chemical reactions. The degree of branching and the substitution pattern on the alkyl chains are key design elements. For medicinal chemistry applications, branched amine structures are of interest as they can act as bioisosteres for other chemical groups, potentially improving metabolic stability and other pharmacokinetic properties.

Structure-Reactivity Relationships in Highly Sterically Hindered Amine Series

The defining characteristic of amines like this compound is the extreme steric hindrance around the nitrogen atom. This steric bulk profoundly influences the amine's reactivity and physical properties. The lone pair of electrons on the nitrogen, which is the source of basicity and nucleophilicity in less hindered amines, is sterically shielded in these compounds.

This shielding leads to a significant reduction in nucleophilicity. While the basicity is also affected, these amines can still function as "non-nucleophilic bases" in organic synthesis. The steric congestion also affects the geometry around the nitrogen atom. In typical amines, the nitrogen atom adopts a pyramidal sp³ hybridization. However, in extremely hindered amines, the bulky substituents can force the nitrogen atom towards a more planar geometry to alleviate steric strain. This change in geometry further modifies the amine's reactivity.

Computational studies, using parameters like the percent buried volume (%VBur), have become crucial in quantifying the steric environment of these amines and predicting their properties. These models help in understanding the relationship between the three-dimensional structure of the amine and its reactivity, guiding the design of new amines with tailored properties.

Chemical Functionalization and Transformation of the Pentylamine Backbone

The chemical functionalization of the pentylamine backbone of a molecule like this compound would involve reactions that modify the carbon skeleton. Given the highly branched nature of the 2,2,4,4-tetramethylpentyl group, these transformations are challenging. The steric hindrance that protects the amine functionality also hinders reactions at adjacent carbon atoms.

However, modern synthetic methods for C-H bond functionalization could potentially be applied. researchgate.net These reactions, often catalyzed by transition metals, can enable the introduction of new functional groups at positions that are typically unreactive. For example, directed C-H activation could allow for the selective functionalization of specific methylene (B1212753) or methyl groups on the pentyl chain.

Another approach to modifying the backbone could involve starting with a functionalized precursor before the introduction of the amine group. For instance, a branched alkane with a pre-installed functional group could be converted to the corresponding amine. The development of methods for the synthesis of structurally defined branched polymers and molecules provides a toolbox of reactions that could be adapted for this purpose.

Exploration of Novel Amine Architectures Exhibiting Extreme Steric Hindrance

The quest for amines with even greater steric hindrance than currently known examples continues to drive research in this area. Scientists are exploring novel molecular architectures that push the limits of steric congestion. These "super-hindered" amines are of fundamental interest for studying the effects of extreme steric strain on chemical bonding and reactivity.

One area of exploration involves the incorporation of bulky, rigid cage-like structures, such as adamantyl groups, into the amine structure. nih.gov These groups provide a high degree of steric bulk with a well-defined geometry. Another strategy is to create dendritic or highly branched structures that create a "protective shell" around the nitrogen atom.

The synthesis of these complex molecules requires innovative synthetic strategies and often involves multi-step sequences. researchgate.net The characterization of these novel amines also presents challenges, often requiring a combination of advanced spectroscopic techniques and computational modeling to fully elucidate their three-dimensional structures and electronic properties.

Advanced Analytical Methodologies in the Research of N,n,2,2,4,4 Hexamethylpentylamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Restricted Rotation

High-resolution NMR spectroscopy is an indispensable tool for probing the solution-state structure and dynamic processes of molecules like N,N,2,2,4,4-Hexamethylpentylamine. researchgate.net The significant steric hindrance imposed by the tert-butyl group and the two adjacent quaternary carbons is expected to lead to restricted rotation around several single bonds.

One-dimensional ¹H and ¹³C NMR spectra provide initial structural confirmation by identifying the distinct chemical environments of the proton and carbon nuclei. Due to the molecule's asymmetry, separate signals are expected for the N-methyl groups, the methylene (B1212753) bridge, and the non-equivalent methyl groups of the gem-dimethyl and tert-butyl moieties.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity between protons and carbons, confirming the skeletal framework. More advanced techniques, like ROESY (Rotating-frame Overhauser Effect Spectroscopy), can provide through-space correlations, offering insights into the preferred spatial arrangement of the bulky alkyl groups.

Furthermore, variable-temperature (VT) NMR studies are crucial for investigating conformational dynamics. nih.gov By monitoring changes in chemical shifts and signal coalescence, it is possible to determine the energy barriers associated with restricted bond rotation. Techniques like ¹⁵N NMR relaxation experiments can also provide detailed information on the microsecond-to-millisecond timescale dynamics of the amine group. springernature.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is illustrative, based on standard chemical shift values for similar functional groups. Actual experimental values may vary.

Group Nucleus Predicted Chemical Shift (ppm) Multiplicity
N-CH₃ ¹H 2.2 - 2.5 Singlet
N-CH₂ ¹H 2.3 - 2.7 Singlet
C(CH₃)₂ ¹H 0.9 - 1.2 Singlet
C(CH₃)₃ ¹H 0.9 - 1.1 Singlet
N-CH₃ ¹³C 40 - 45 Quartet
N-CH₂ ¹³C 60 - 70 Triplet
C(CH₃)₂ ¹³C 25 - 35 Quartet
C(CH₃)₃ ¹³C 30 - 35 Quartet
C(CH₃)₂ ¹³C 30 - 40 Singlet

Vibrational Spectroscopy (FT-IR, Raman) for Elucidating Molecular Structure and Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the molecule's functional groups and skeletal structure. nih.gov These methods are complementary and probe the vibrational modes of the molecule, such as stretching and bending of bonds.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by absorptions corresponding to C-H bonds.

C-H Stretching: Strong bands are expected in the 2850-3000 cm⁻¹ region, characteristic of sp³ C-H stretching vibrations from the numerous methyl and methylene groups.

C-H Bending: Prominent peaks around 1470-1450 cm⁻¹ (asymmetric bending) and 1385-1365 cm⁻¹ (symmetric bending) would be present. The presence of a tert-butyl group often results in a characteristic split peak in this region.

C-N Stretching: A weaker absorption in the 1250-1020 cm⁻¹ range would correspond to the C-N stretching of the tertiary amine.

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying non-polar bonds. rsc.org The spectrum would likely show strong signals for the C-C backbone stretching and symmetric C-H bending modes. The N-N bond, if present in a derivative or complex, could also be probed effectively with Raman spectroscopy. rsc.org By analyzing the position, intensity, and shape of these vibrational bands, researchers can confirm the molecular structure and gain insights into intermolecular interactions, such as weak hydrogen bonding in protic solvents. researchgate.net

Table 2: Key Expected Vibrational Modes for this compound This table is illustrative, based on typical group frequencies.

Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Intensity
C-H Stretch (sp³) FT-IR, Raman 2850 - 3000 Strong (IR), Medium (Raman)
CH₃, CH₂ Bend FT-IR, Raman 1365 - 1470 Medium-Strong (IR)
C-N Stretch FT-IR 1020 - 1250 Weak-Medium

Advanced Mass Spectrometry Techniques for Mechanistic Studies and Complex Mixture Analysis

Advanced mass spectrometry (MS) techniques are vital for determining the molecular weight and elucidating the fragmentation pathways of this compound. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, allowing for the unambiguous determination of the elemental composition (C₁₁H₂₅N). nih.gov

Electron Ionization (EI) mass spectrometry would induce characteristic fragmentation patterns. For aliphatic amines, the most prominent fragmentation pathway is typically alpha-cleavage, involving the loss of an alkyl radical to form a stable iminium ion. For this compound, two primary alpha-cleavage pathways are possible:

Loss of a methyl radical (•CH₃) from one of the N-methyl groups.

Loss of the large 1,1,3,3-tetramethylbutyl radical.

Tandem mass spectrometry (MS/MS) can be used to isolate a specific parent ion and induce further fragmentation, providing detailed structural information and helping to distinguish it from potential isomers. Softer ionization techniques, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), can be used to generate the protonated molecule [M+H]⁺ with minimal fragmentation, which is particularly useful when analyzing the compound within complex mixtures.

X-ray Crystallography for Precise Determination of Solid-State Molecular Structure and Intermolecular Packing

Should this compound or a suitable salt derivative be crystallizable, single-crystal X-ray crystallography would offer the most precise and definitive structural information. wikipedia.orgnih.gov This technique determines the three-dimensional arrangement of atoms in the crystal lattice by analyzing the diffraction pattern of an X-ray beam passing through the crystal. nih.gov

The resulting crystal structure would provide exact data on:

Bond Lengths and Angles: Precise measurements of all C-C, C-H, and C-N bond lengths and angles, revealing any distortions caused by steric strain.

Torsional Angles: Definitive values for the torsional angles along the carbon backbone, fixing the molecule's conformation in the solid state.

Intermolecular Packing: An understanding of how the bulky, non-polar molecules pack together in the crystal lattice, governed by weak van der Waals forces.

This solid-state structure serves as a crucial benchmark for comparison with solution-state conformations inferred from NMR and with theoretical structures obtained from computational modeling.

Hyphenated Techniques (e.g., LC-NMR, GC-MS) for In-depth Reaction Monitoring and Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detector, are powerful tools for analyzing this compound in complex settings, such as during its synthesis or in a biological matrix.

Gas Chromatography-Mass Spectrometry (GC-MS): Given the compound's likely volatility, GC-MS is an ideal technique for its separation and identification. The gas chromatograph separates the compound from other components in a mixture, and the mass spectrometer provides identification based on its mass spectrum and fragmentation pattern. This is invaluable for purity assessment and reaction monitoring.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or when analyzing the compound in complex liquid matrices, LC-MS is the method of choice. An HPLC method using a reverse-phase column can effectively separate the compound. sielc.com Coupling this to a mass spectrometer allows for sensitive detection and quantification. For MS compatibility, volatile mobile phase additives like formic acid are preferred over non-volatile ones like phosphoric acid. nih.govsielc.com

Liquid Chromatography-NMR (LC-NMR): In cases where MS data is insufficient for unambiguous identification of byproducts or metabolites, LC-NMR can be employed. nih.gov This technique allows for the acquisition of full NMR spectra on peaks isolated by the HPLC, providing complete structural elucidation without the need for offline purification.

Synergistic Integration of Spectroscopic Data with Computational Results for Comprehensive Understanding

A truly comprehensive understanding of this compound is achieved by integrating experimental spectroscopic data with high-level computational chemistry. researchgate.net Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to model the molecule's properties. mdpi.comnih.gov

This synergistic approach involves:

Geometry Optimization: Calculating the lowest energy conformations of the molecule, which can be compared to NMR and X-ray crystallography data.

Predicting Spectroscopic Data: Simulating NMR chemical shifts, IR and Raman vibrational frequencies, and electronic spectra. researchgate.net Comparing these theoretical spectra with experimental ones aids in the definitive assignment of complex spectral features. researchgate.net

Elucidating Reaction Mechanisms: Modeling transition states and reaction pathways to understand the compound's reactivity and potential degradation mechanisms.

When experimental and theoretical data show excellent correlation, it provides a high degree of confidence in the structural and electronic description of the molecule. researchgate.net This integrated approach is essential for building a complete picture, from the quantum mechanical level to the bulk properties of the material.

Future Research Directions and Emerging Perspectives for N,n,2,2,4,4 Hexamethylpentylamine

Development of Sustainable and Atom-Economical Synthetic Pathways

The synthesis of highly sterically hindered amines such as N,N,2,2,4,4-Hexamethylpentylamine presents a significant challenge to synthetic chemists. Traditional methods often require multi-step sequences with harsh reaction conditions and the use of stoichiometric reagents, leading to poor atom economy and significant waste generation. Future research in this area should prioritize the development of sustainable and atom-economical synthetic routes.

A promising approach lies in the direct reductive amination of ketones. buyersguidechem.comchem960.com Research into rhodium and ruthenium-catalyzed direct reductive amination of ketones with primary and secondary amines using carbon monoxide as a deoxygenating agent has shown potential for the atom-economical synthesis of sterically hindered tertiary amines. buyersguidechem.comchem960.comevitachem.com Adapting such methodologies to the synthesis of this compound from a suitable ketone precursor could offer a more environmentally benign and efficient pathway.

Furthermore, the development of catalytic amidation reactions between carboxylic acids or their esters and arylamines is another area of interest. chem960.com While arylamines are generally less nucleophilic, recent advancements using Lewis acid catalysts or transition metal catalysis could be explored for the synthesis of sterically demanding amines. chem960.com The application of heterogeneous catalysts could also simplify product purification and catalyst recycling, further enhancing the sustainability of the process. chem960.com

Exploration of Novel Catalytic Roles and Reagent Applications in Challenging Transformations

The unique steric properties of this compound suggest its potential as a non-nucleophilic base or a ligand in catalysis. Sterically hindered amines have found applications as bases with low nucleophilicity, inhibitors in polymerization, and stabilizers. The extreme bulk of this compound could make it an exceptional tool for transformations where the suppression of side reactions involving the base is critical.

Future investigations could explore its role in promoting challenging elimination reactions or as a proton scavenger in sensitive catalytic cycles. Moreover, its potential as a ligand for transition metals is an untapped area of research. The steric hindrance could enforce unusual coordination geometries and electronic properties on the metal center, potentially leading to novel catalytic activities and selectivities. Recent studies have highlighted the role of N-terminal acetyltransferases (NATs) in catalysis, demonstrating the diverse catalytic functions of amine-containing molecules in biological systems. While not directly analogous, this underscores the potential for discovering novel catalytic roles for synthetic amines like this compound.

Deeper Understanding of Steric Effects on Fundamental Chemical Properties

The profound steric hindrance in this compound is expected to significantly influence its fundamental chemical and physical properties. The bulky alkyl groups can weaken its basicity by introducing steric strain in the resulting acid-base adduct, a phenomenon known as F-strain (front strain), which makes it difficult for the Lewis acid and base centers to approach each other.

Future research should aim to quantify these steric effects on properties such as basicity, nucleophilicity, and conformational dynamics. Computational studies, including Density Functional Theory (DFT) calculations, can provide valuable insights into the geometry and electronic structure of the molecule. For instance, in extremely sterically hindered amines, the nitrogen atom can deviate from the typical sp³ hybridization towards a more planar geometry. Understanding these deviations is crucial for predicting the reactivity of this compound. The steric bulk is also expected to influence intermolecular interactions, which can be investigated through solid-state structural analysis.

Integration with Automated Synthesis and High-Throughput Screening in Discovery Science

The integration of this compound into automated synthesis and high-throughput screening (HTS) platforms represents a significant opportunity for accelerating discovery science. Automated platforms can facilitate the rapid synthesis of libraries of compounds for screening in various applications, from materials science to drug discovery.

For instance, this compound could be employed as a building block or a reagent in automated synthesis workflows to create novel molecular entities with unique steric properties. HTS could then be used to rapidly evaluate the performance of these new compounds in areas such as catalysis, materials science, or as biological probes. The miniaturization and automation of organic synthesis and screening processes can lead to an acceleration in the early discovery process and reduce the environmental footprint of research.

Predictive Modeling for Structure-Property-Reactivity Relationships in Sterically Hindered Systems

Predictive modeling, including machine learning and artificial intelligence, is becoming an indispensable tool in modern chemistry. For a molecule like this compound, where experimental data may be scarce, computational modeling can provide valuable predictions of its properties and reactivity.

Future research should focus on developing and applying predictive models to understand the structure-property-reactivity relationships in highly sterically hindered amines. The steric parameter %VBur has been shown to be a general predictive parameter for evaluating the properties of such amines. By correlating this and other molecular descriptors with experimental data from analogous compounds, it may be possible to predict the behavior of this compound in various chemical environments. These models can guide experimental work by identifying promising applications and reaction conditions, thereby saving time and resources. For example, predictive models could be used to forecast its efficacy as a non-nucleophilic base or its coordination behavior as a ligand, paving the way for its rational application in synthesis and catalysis.

Q & A

Basic: What are the common synthetic routes for N,N,2,2,4,4-Hexamethylpentylamine?

Methodological Answer:
The synthesis typically involves alkylation or reductive amination. For example:

  • Catalytic Hydrogenation : Precursor amines (e.g., branched pentylamine derivatives) can undergo hydrogenation using palladium on charcoal (Pd/C) under H₂ pressure (1–3 atm) to introduce methyl groups .
  • Alkylation : Reacting primary amines with methyl halides (e.g., methyl iodide) in the presence of a strong base (e.g., K₂CO₃) facilitates multi-methylation. Solvent choice (e.g., THF or DMF) and temperature control (0–60°C) are critical to avoid over-alkylation .

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR identify methyl group environments. For instance, 1H^1\text{H}-NMR peaks at δ 1.0–1.5 ppm correspond to methyl protons adjacent to tertiary carbons .
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves bond angles (e.g., C–N–C angles ~116°) and confirms stereochemistry. Evidence from related amines shows deviations in bond lengths (e.g., C–C: 1.54 Å vs. C–N: 1.47 Å) due to steric hindrance .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Storage : Store under inert gas (argon) at 2–8°C to prevent oxidation. Use amber glass vials to limit light exposure .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis to avoid inhalation .
  • Waste Disposal : Neutralize with dilute HCl before incineration, adhering to EPA guidelines for amine waste .

Advanced: How can researchers resolve contradictions in reported structural data (e.g., bond angles or lengths)?

Methodological Answer:

  • Computational Validation : Compare experimental XRD data (e.g., C–N bond lengths) with DFT-optimized structures (using software like Gaussian or ORCA). Discrepancies >0.05 Å may indicate crystallographic disorder .
  • Multi-Technique Cross-Validation : Pair XRD with IR spectroscopy to confirm functional groups. For example, asymmetric C–H stretches (~2970 cm⁻¹) validate methyl group conformations .

Advanced: What role does this compound play in supramolecular chemistry?

Methodological Answer:

  • Host-Guest Systems : The compound’s branched structure can act as a guest in cyclodextrin or crown ether hosts. Titration calorimetry (ITC) quantifies binding affinity (e.g., Ka=103104M1K_a = 10^3–10^4 \, \text{M}^{-1}) .
  • Self-Assembly : In nonpolar solvents, it forms micellar aggregates. Dynamic light scattering (DLS) monitors particle size (e.g., 5–20 nm) .

Advanced: How does the compound’s stability vary under different experimental conditions?

Methodological Answer:

  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C. Store below 25°C to prevent degradation .
  • pH Sensitivity : Protonation at pH <3 alters solubility. Use UV-Vis spectroscopy (λ = 260 nm) to monitor stability in buffered solutions .

Advanced: What analytical methods ensure purity in pharmacological studies?

Methodological Answer:

  • HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities (<0.1% threshold). Retention time ~8.2 min .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺ at m/z 172.2066) and fragments (e.g., m/z 98.1433 for C₆H₁₂N⁺) .

Advanced: How can researchers explore its interactions with biological systems?

Methodological Answer:

  • In Silico Docking : Use AutoDock Vina to predict binding to neurotransmitter receptors (e.g., serotonin receptors). Validate with radioligand assays (IC₅₀ values) .
  • Cell Viability Assays : Treat neuronal cell lines (e.g., SH-SY5Y) and measure apoptosis via flow cytometry (Annexin V/PI staining) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.